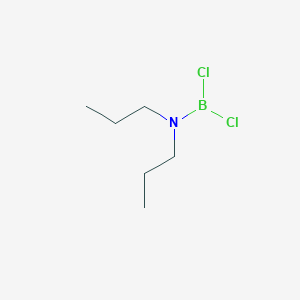
N-dichloroboranyl-N-propylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dichloroboranyl-N-propylpropan-1-amine, also known as dichloro(dipropylamino)borane, is an organoboron compound with the molecular formula C6H14BCl2N. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a dipropylamino group. It is a colorless liquid with a density of 1.021 g/mL at 25ºC .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-dichloroboranyl-N-propylpropan-1-amine can be synthesized through the reaction of dipropylamine with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BCl3+(CH3CH2CH2)2NH→C6H14BCl2N
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the corrosive nature of boron trichloride and to maintain an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Complex Formation: Conditions typically involve the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.
Reduction Reactions: Products include boranes and other reduced boron species.
Complex Formation: Products include boron complexes with various ligands.
Scientific Research Applications
N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .
Comparison with Similar Compounds
Similar Compounds
N-dichloroboranyl-N-propan-2-ylpropan-2-amine: Similar structure but with isopropyl groups instead of propyl groups.
Dipropylamine: Lacks the boron and chlorine atoms, making it less reactive in certain types of reactions.
Uniqueness
N-dichloroboranyl-N-propylpropan-1-amine is unique due to the presence of both boron and chlorine atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
3386-16-1 |
|---|---|
Molecular Formula |
C6H14BCl2N |
Molecular Weight |
181.90 g/mol |
IUPAC Name |
N-dichloroboranyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3 |
InChI Key |
SWEZYXMESSBUMD-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CCC)CCC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















